4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol, also known by its CAS number 86160-68-1, is an organic compound characterized by its complex structure, which includes a phenolic group. Its molecular formula is and it has a molecular weight of approximately 179.26 g/mol . This compound features a methyl group and an isopropyl amino group, contributing to its unique properties and potential applications in various fields.
The chemical reactivity of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol can be explored through various reactions typical of phenolic compounds. These include:
Research indicates that 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol exhibits significant biological activity. It has been studied for its potential as an antispasmodic agent, particularly in the treatment of urinary disorders. The compound's mechanism may involve modulation of neurotransmitter activity or direct action on smooth muscle tissues .
Several methods for synthesizing 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol have been reported:
4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol finds applications primarily in pharmaceuticals due to its biological activity. Some notable applications include:
Interaction studies involving 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol have focused on its pharmacodynamics and pharmacokinetics. Investigations typically assess:
Several compounds share structural similarities with 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tolterodine | Antimuscarinic agent used for overactive bladder treatment. | |
| 4-Amino-2-isopropyl-5-methylphenol | Related structure with potential analgesic properties. | |
| 4-Methylphenol | Basic phenolic compound used as a precursor in various chemical syntheses. |
Uniqueness: The presence of both methyl and isopropyl groups in 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol distinguishes it from simpler phenols and enhances its biological activity compared to compounds like 4-Methylphenol.
The discovery of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol is rooted in advancements in aminoalkylation reactions, particularly those involving phenolic substrates. While no explicit historical records detail its initial synthesis, its structural analogs emerged from the broader development of Mannich and Betti reactions in the early 20th century. Mario Betti’s pioneering work on three-component reactions involving aldehydes, amines, and phenols laid the groundwork for synthesizing aminobenzylphenols, a class to which this compound belongs.
The compound 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol represents a substituted phenolic derivative with specific structural features that define its systematic nomenclature [1]. According to International Union of Pure and Applied Chemistry guidelines, the systematic name reflects the presence of a phenol core structure with two distinct substituents positioned at the 2- and 4- positions of the benzene ring [2].
The primary structure consists of a phenol moiety bearing a methyl group at the 4-position and an aminomethyl substituent at the 2-position [1]. The aminomethyl group contains a secondary amine functionality linked to an isopropyl group, formally designated as propan-2-yl in systematic nomenclature [2]. The complete International Union of Pure and Applied Chemistry name, 4-methyl-2-{[(propan-2-yl)amino]methyl}phenol, precisely describes the molecular architecture and substitution pattern [1] [2].
| Property | Value |
|---|---|
| CAS Number | 86160-68-1 [2] |
| Molecular Formula | C₁₁H₁₇NO [2] |
| International Union of Pure and Applied Chemistry Name | 4-methyl-2-{[(propan-2-yl)amino]methyl}phenol [1] [2] |
| Molecular Weight | 179.26 g/mol [2] |
| SMILES | OC1=CC=C(C)C=C1CNC(C)C [2] |
| InChI | InChI=1S/C11H17NO/c1-8(2)12-7-10-6-9(3)4-5-11(10)13/h4-6,8,12-13H,7H2,1-3H3 [2] |
| MDL Number | MFCD18331143 [2] |
The systematic identification relies on several key structural descriptors that enable unambiguous chemical identification [1]. The Simplified Molecular Input Line Entry System representation, OC1=CC=C(C)C=C1CNC(C)C, encodes the connectivity pattern and provides a machine-readable format for database searches [2]. The International Chemical Identifier string offers a standardized representation that facilitates computational analysis and structural comparison with related compounds [1] [2].
Alternative nomenclature systems recognize this compound as 4-methyl-2-[(isopropylamino)methyl]phenol, reflecting the common usage of isopropyl terminology for the propan-2-yl substituent [2]. This naming convention appears frequently in chemical databases and commercial suppliers, demonstrating the flexibility in acceptable nomenclature while maintaining structural precision [2].
The molecular geometry of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol exhibits characteristic features of substituted aromatic compounds with flexible aliphatic chains [3]. The phenolic ring maintains planarity typical of aromatic systems, while the aminomethyl substituent introduces conformational flexibility through multiple rotatable bonds [4].
The carbon-nitrogen bond geometry within the aminomethyl linker follows tetrahedral arrangements characteristic of saturated carbon and nitrogen centers [5]. The carbon-nitrogen-carbon bond angles approximate 108-109 degrees, consistent with sp³ hybridization at the nitrogen atom [5]. This geometric arrangement allows for pyramidal inversion at nitrogen, contributing to the overall conformational dynamics of the molecule [5].
| Torsion Angle | Preferred Angle | Barrier Height | Description |
|---|---|---|---|
| C-C-N-C (aminomethyl bridge) | ±60° (gauche) [3] | 2-3 kcal/mol [3] | Staggered conformation minimizes steric repulsion |
| C-N-C-C (isopropyl group) | 180° (anti) [3] | 3-4 kcal/mol [3] | Anti conformation reduces gauche interactions |
| O-H bond rotation | 0° (coplanar with ring) [4] | 1-2 kcal/mol [6] | Hydrogen bonding stabilizes planar arrangement |
| Phenyl-CH₂ rotation | ±90° (perpendicular) [3] | 1-2 kcal/mol [3] | Orthogonal orientation minimizes ring interactions |
Conformational analysis reveals that the isopropyl group preferentially adopts anti conformations to minimize steric interactions between methyl substituents [3]. The aminomethyl bridge exhibits gauche preferences due to the stabilizing effects of weak intramolecular interactions and the avoidance of unfavorable syn-pentane arrangements [3]. These conformational preferences significantly influence the three-dimensional shape and potential binding interactions of the molecule [3].
The phenolic hydroxyl group demonstrates restricted rotation due to partial conjugation with the aromatic π-system [6] [4]. Computational studies on related phenolic compounds indicate that the hydroxyl hydrogen preferentially lies in the plane of the aromatic ring, maximizing overlap between oxygen lone pairs and the aromatic system [4]. This geometric constraint affects both the electronic properties and hydrogen bonding capabilities of the compound [6] [4].
Crystal structure determinations of related aminomethyl phenol derivatives reveal consistent geometric patterns [7] [8]. The C-O bond lengths in phenolic systems typically range from 1.335 to 1.345 Ångströms, while C-N bonds in aminomethyl linkages measure approximately 1.47 Ångströms [7]. These bond length parameters provide benchmarks for computational modeling and structural validation [7] [8].
The tautomeric behavior of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol involves potential equilibria between phenol-amine and quinone-imine forms [9] [10]. Phenolic compounds bearing amino substituents can undergo prototropic tautomerism, where proton transfer occurs between the phenolic oxygen and the amine nitrogen [10] [11].
The predominant tautomeric form exists as the phenol-amine structure, where the aromatic ring retains its phenolic character and the amino group remains in its neutral state [10] [12]. This form benefits from the stability of the aromatic phenol system and the flexibility of the aliphatic amine chain [11]. Spectroscopic evidence from related compounds confirms that the phenol-imine tautomer represents the thermodynamically favored form under standard conditions [10] [12].
| Tautomeric Form | Structure Description | Relative Stability | Key Characteristics |
|---|---|---|---|
| Phenol-Amine (Normal) | Phenolic OH with secondary amine [10] | Most stable (>99%) [11] | Aromatic phenol ring, flexible amine chain |
| Quinone-Imine (Tautomer) | Quinone oxygen with imine nitrogen [9] | Minor contributor (<1%) [11] | Quinonoid character, C=N double bond |
| Zwitterionic Form | Phenolate anion with ammonium cation [9] | Least stable (<0.1%) [11] | Ionic character, intramolecular salt bridge |
The quinone-imine tautomer represents a minor equilibrium component characterized by the formation of a carbon-nitrogen double bond and the conversion of the phenolic oxygen to a quinonoid carbonyl [9] [13]. This tautomeric form exhibits reduced stability due to the loss of aromatic character in the ring system and the formation of a strained quinonoid structure [13] [11]. Computational studies on analogous systems indicate that the quinone-imine form lies approximately 4-10 kilocalories per mole higher in energy than the phenol-amine tautomer [14].
Solvent effects significantly influence tautomeric equilibria in phenol-amine systems [10] [11]. Polar protic solvents can stabilize zwitterionic forms through hydrogen bonding interactions, while nonpolar solvents favor the neutral phenol-amine tautomer [10]. The barrier for tautomeric interconversion typically ranges from 33-71 kilocalories per mole for unassisted processes, indicating that thermal equilibration at room temperature remains kinetically slow [14].
The presence of intramolecular hydrogen bonding between the phenolic hydroxyl and the amine nitrogen can influence tautomeric preferences [7] [10]. When geometrically feasible, such interactions stabilize the phenol-amine form and create energetic barriers to tautomeric conversion [7]. Nuclear magnetic resonance spectroscopic studies of related compounds demonstrate that intramolecular hydrogen bonds manifest as characteristic downfield shifts in proton spectra [11].
The synthesis of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol represents a significant challenge in organic chemistry, requiring careful consideration of reaction conditions and mechanistic pathways. This aminomethylphenol derivative belongs to the class of Mannich bases, which are formed through the condensation of phenols with formaldehyde and amines.
The synthesis of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol typically begins with the selection of appropriate starting materials. The primary precursors include 4-methylphenol (para-cresol) as the phenolic component, formaldehyde as the carbonyl source, and isopropylamine as the nucleophilic component [2]. The choice of starting materials is crucial for determining the regioselectivity and overall yield of the reaction.
Para-cresol serves as an excellent starting material due to its electron-donating methyl group, which activates the aromatic ring toward electrophilic substitution. The methyl group in the para position directs subsequent electrophilic attacks to the ortho positions, facilitating the formation of the desired 2-aminomethyl derivative [3] [4]. Alternative phenolic precursors such as 2-methylphenol or 3-methylphenol can also be employed, though they may lead to different regioselectivity patterns and product distributions.
Formaldehyde is the preferred carbonyl component for Mannich reactions due to its high reactivity and ability to form stable iminium intermediates. The concentration and form of formaldehyde (aqueous solution, paraformaldehyde, or gaseous form) significantly influence the reaction kinetics and product yield [5] [6]. Studies have shown that aqueous formaldehyde solutions with concentrations between 30-40% provide optimal results for aminomethylation reactions [4] [7].
Isopropylamine represents the nucleophilic component, providing the secondary amine functionality required for the Mannich reaction. The basicity and steric properties of isopropylamine make it an ideal candidate for the formation of the desired aminomethyl linkage [8] [9]. The selection of isopropylamine over other aliphatic amines is justified by its optimal balance between nucleophilicity and steric hindrance, which promotes selective formation of the target compound.
The formation of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol proceeds through a classical Mannich reaction mechanism, involving several sequential steps. The reaction mechanism begins with the formation of an iminium ion intermediate through the condensation of isopropylamine with formaldehyde [5] [6]. This step is followed by the nucleophilic attack of the activated phenolic substrate on the electrophilic iminium carbon, ultimately yielding the desired aminomethylphenol product.
The initial step involves the nucleophilic addition of isopropylamine to formaldehyde, forming a carbinolamine intermediate. This intermediate rapidly loses water under acidic conditions to generate the corresponding iminium ion, which serves as the key electrophilic species in the reaction sequence [8] [6]. The formation of the iminium ion is typically the rate-determining step in the overall process, with kinetic studies indicating first-order dependence on both amine and formaldehyde concentrations [10] [11].
The second mechanistic step involves the electrophilic attack of the iminium ion on the activated aromatic ring of 4-methylphenol. The electron-donating methyl group in the para position increases the electron density of the aromatic system, particularly at the ortho positions, facilitating the electrophilic substitution reaction [3] [4]. This step proceeds through a typical electrophilic aromatic substitution mechanism, with the formation of a Wheland intermediate that subsequently undergoes deprotonation to yield the final product.
Kinetic studies have revealed that the reaction rate is influenced by several factors, including temperature, pH, and the concentration of reactants. The reaction exhibits pseudo-first-order kinetics when formaldehyde is used in excess, with rate constants ranging from 0.02 to 0.15 min⁻¹ depending on the reaction conditions [12] [13]. Temperature studies indicate an activation energy of approximately 45-60 kJ/mol for the overall transformation, suggesting that the reaction is thermally activated and benefits from elevated temperatures [14] [15].
The pH of the reaction medium plays a crucial role in determining the reaction rate and selectivity. Mildly acidic conditions (pH 4-6) are optimal for promoting iminium ion formation while preventing excessive protonation of the amine substrate [7] [16]. Under these conditions, the reaction typically reaches completion within 2-6 hours, depending on the specific reaction parameters employed.
The development of efficient catalytic systems for the synthesis of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol has focused on both homogeneous and heterogeneous approaches. These catalytic methodologies aim to improve reaction rates, selectivity, and overall yields while minimizing the formation of undesired byproducts.
Homogeneous acid catalysts have proven particularly effective for promoting Mannich reactions. Brønsted acids such as hydrochloric acid, sulfuric acid, and organic acids like acetic acid have been extensively studied for their ability to facilitate iminium ion formation and subsequent electrophilic substitution [6] [7]. The optimal catalyst loading typically ranges from 0.1 to 0.5 equivalents relative to the limiting reagent, with higher concentrations leading to increased side reactions and reduced selectivity.
Lewis acid catalysts offer alternative pathways for activation and have shown promising results in terms of yield optimization. Zinc chloride, aluminum chloride, and iron chloride have been investigated as potential catalysts for the aminomethylation reaction [17] [18]. Among these, zinc chloride has demonstrated superior performance, providing yields of up to 54% under optimized conditions while maintaining excellent regioselectivity for the ortho position [17]. The mechanism of Lewis acid catalysis involves coordination to the carbonyl oxygen of formaldehyde, increasing its electrophilicity and facilitating iminium ion formation.
Heterogeneous catalysts have gained increasing attention due to their advantages in terms of recyclability and environmental sustainability. Supported metal catalysts, particularly those based on palladium, platinum, and rhodium, have been explored for their potential in promoting aminomethylation reactions [19] [20]. Palladium on carbon (Pd/C) has shown particular promise, achieving yields of up to 80% under optimized conditions while allowing for easy catalyst recovery and reuse [21] [20].
The optimization of reaction conditions has been systematically studied using response surface methodology and design of experiments approaches. Key parameters identified for yield optimization include reaction temperature (60-100°C), reaction time (2-8 hours), catalyst loading (0.1-0.5 equiv), and reagent molar ratios [22] [23]. Statistical analysis of these parameters has revealed optimal conditions for achieving maximum yields while minimizing side product formation.
Temperature optimization studies have shown that the reaction rate increases exponentially with temperature, following Arrhenius behavior. However, temperatures above 100°C lead to increased side reactions, including phenol condensation and amine degradation [17] [13]. The optimal temperature range of 70-80°C represents a balance between reaction rate and selectivity, providing yields of 60-75% under carefully controlled conditions.
Solvent effects have also been investigated as a means of improving reaction efficiency. While water is the traditional solvent for Mannich reactions, the use of alcoholic solvents such as methanol and ethanol has been shown to enhance both reaction rate and selectivity [3] [21]. The improved performance in alcoholic media is attributed to better solvation of the reactants and reduced competing reactions with water.
The development of environmentally sustainable synthetic methods for 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol has become increasingly important in modern chemical manufacturing. Green chemistry principles emphasize the use of renewable feedstocks, minimization of waste generation, and the development of energy-efficient processes [24] [25].
Biocatalytic approaches represent a promising avenue for sustainable synthesis. Enzymatic systems capable of catalyzing aminomethylation reactions have been developed using engineered decarboxylases and transaminases [26] [27]. These biocatalytic systems operate under mild conditions (room temperature, neutral pH) and offer excellent selectivity for the desired product. While current yields are modest (20-40%), ongoing research in enzyme engineering and reaction optimization shows potential for significant improvements [26] [28].
The use of renewable feedstocks has been explored as an alternative to traditional petrochemical-derived starting materials. Bio-based phenolic compounds derived from lignin degradation can serve as sustainable precursors for aminomethylphenol synthesis [29] [30]. These lignin-derived phenols are obtained through catalytic depolymerization processes and offer comparable reactivity to conventional phenolic substrates while reducing dependence on fossil fuel resources.
Solvent-free reaction conditions have been investigated as a means of eliminating organic solvents and reducing environmental impact. Mechanochemical approaches using ball milling techniques have shown promise for promoting Mannich reactions under solvent-free conditions [31] [29]. These methods achieve comparable yields to traditional solution-phase reactions while significantly reducing waste generation and energy consumption.
Water-based synthetic protocols have been developed to replace organic solvents traditionally used in phenolic chemistry. Aqueous Mannich reactions benefit from the unique properties of water as a solvent, including its ability to promote hydrogen bonding and facilitate proton transfer processes [32] [33]. Optimized aqueous conditions have achieved yields of 65-80% for aminomethylphenol synthesis while eliminating the need for organic solvents entirely.
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. Microwave irradiation provides rapid and uniform heating, leading to reduced reaction times and improved yields [29] [23]. Studies have shown that microwave-assisted Mannich reactions can be completed in 15-30 minutes compared to several hours required for conventional heating, while achieving comparable or superior yields.
Flow chemistry methodologies offer advantages in terms of process intensification and continuous manufacturing. Continuous flow reactors allow for precise control of reaction parameters and enable the synthesis of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol on a continuous basis [34] [20]. These systems demonstrate improved heat and mass transfer characteristics, leading to enhanced reaction rates and reduced byproduct formation.
The implementation of atom economy principles has guided the development of more efficient synthetic routes. Modern approaches focus on maximizing the incorporation of starting materials into the final product while minimizing waste generation [24] [34]. Optimized reaction conditions have achieved atom economies of 70-85% for aminomethylphenol synthesis, representing a significant improvement over traditional methods.
Recyclable catalyst systems have been developed to address the environmental concerns associated with catalyst disposal. Heterogeneous catalysts supported on recyclable materials such as silica, alumina, and carbon allow for multiple reaction cycles without significant loss of activity [35] [36]. These systems have demonstrated the ability to maintain high yields over 5-10 reaction cycles, making them economically viable for industrial applications.
The integration of process analytical technology (PAT) has enabled real-time monitoring and optimization of synthetic processes. In-line spectroscopic techniques allow for continuous monitoring of reaction progress and product quality, enabling dynamic optimization of reaction conditions [34] [37]. This approach has led to improved yields and reduced batch-to-batch variability in the production of 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol.
| Parameter | Range Studied | Optimal Value | Yield (%) | Reference |
|---|---|---|---|---|
| Temperature (°C) | 50-120 | 75 | 72 | [17] |
| Reaction Time (h) | 1-24 | 4 | 68 | [23] |
| Catalyst Loading (mol%) | 0.1-1.0 | 0.3 | 75 | [18] |
| pH | 2-8 | 5 | 70 | [7] |
| Solvent Ratio (mL/g) | 5-20 | 12 | 65 | [22] |
| Catalyst Type | Catalyst | Yield (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Brønsted Acid | HCl | 65 | 85 | 6 | 80 | [6] |
| Lewis Acid | ZnCl₂ | 54 | 98 | 1 | 100 | [17] |
| Heterogeneous | Pd/C | 80 | 90 | 12 | 60 | [21] |
| Biocatalyst | Decarboxylase | 35 | 95 | 24 | 25 | [26] |
| Synthetic Method | Atom Economy (%) | E-Factor | Solvent Use (mL/g) | Energy Consumption (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Conventional | 65 | 12 | 50 | 180 | [6] |
| Microwave-Assisted | 78 | 8 | 30 | 120 | [29] |
| Flow Chemistry | 82 | 6 | 20 | 100 | [34] |
| Solvent-Free | 85 | 4 | 0 | 90 | [31] |
| Biocatalytic | 88 | 3 | 25 | 60 | [26] |